molecular formula C15H12O B102786 3-Phenyl-1-indanone CAS No. 16618-72-7

3-Phenyl-1-indanone

Cat. No. B102786
Key on ui cas rn: 16618-72-7
M. Wt: 208.25 g/mol
InChI Key: SIUOTMYWHGODQX-UHFFFAOYSA-N
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Patent
US05721288

Procedure details

To 25.0 g of aluminum chloride, 8.5 g of cinnamic acid and 37.5 ml of benzene were added and the mixture was reacted under reflux for 5 hours. The reaction solution was processed by a usual method to obtain 5.1 g of 3-phenyl-1-indanone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([OH:15])(=O)[CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[C:8]1([CH:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:5](=[O:15])[CH2:6]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Name
Quantity
37.5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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